Lipophilicity Differentiation: 2,4-Dimethoxy vs. 3,5-Dimethoxy Regioisomer – logP Comparison
The target compound 2-chloro-N-(2,4-dimethoxyphenyl)acetamide has a computed logP (XLogP3) of 1.95, compared to a logP (xlogp) of 1.7 for the 3,5-dimethoxy regioisomer (2-chloro-N-(3,5-dimethoxyphenyl)acetamide, CAS 66932-96-5) [1]. This represents a ΔlogP of +0.25, indicating moderately higher lipophilicity for the 2,4-substituted isomer. The topological polar surface area (TPSA) of the target compound is 47.6 Ų, consistent with the hydrogen-bond acceptor count of 3 and donor count of 1 . In the Bogdanović et al. (2021) QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides, logP values ranged from 1.63 (unsubstituted SP1) to 2.53 (4-bromo SP5), and lipophilicity was identified as a key driver of antimicrobial potency, particularly against Gram-positive bacteria and yeast, due to its influence on phospholipid bilayer penetration [2].
| Evidence Dimension | Computed lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | logP (XLogP3) = 1.95; TPSA = 47.6 Ų |
| Comparator Or Baseline | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: logP (xlogp) = 1.7; N-phenyl-2-chloroacetamide (SP1): logP = 1.63–1.84 (multiple methods) |
| Quantified Difference | ΔlogP = +0.25 vs. 3,5-dimethoxy regioisomer; ΔlogP = +0.11–0.32 vs. unsubstituted parent SP1 |
| Conditions | In silico prediction (XLogP3 method for target; xlogp method for comparator; both computed via molinspiration/SwissADME methods) |
Why This Matters
A logP difference of +0.25 can meaningfully shift compound partitioning in cellular assays and in vivo models; researchers should not assume that 2,4- and 3,5-dimethoxy regioisomers are interchangeable without verifying that the lipophilicity difference does not confound the biological readout.
- [1] ChemProSquare Database. Competitor Details: Fragment43 – 2-chloro-N-(3,5-dimethoxyphenyl)acetamide (LDCM0601). IDRLab. https://chemprosquare.idrblab.net/data/competitor/details/LDCM0601 View Source
- [2] Bogdanović A, Lazić A, Grujić S, Dimkić I, Stanković S, Petrović S. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol. 2021;72(1):70-79. doi:10.2478/aiht-2021-72-3483 View Source
